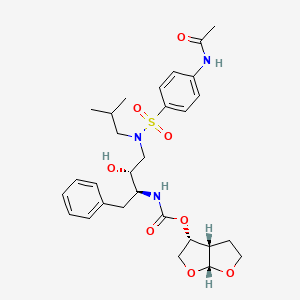
Sitagliptin impurity F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sitagliptin impurity F is a by-product formed during the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Impurities in pharmaceutical compounds can arise from various sources, including raw materials, intermediates, and degradation products. The presence of impurities can affect the efficacy and safety of the drug, making it crucial to identify and control them.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin impurity F involves several synthetic routes. One common method includes the use of chemical resolution and asymmetric hydrogenation. The chemical resolution approach involves reducing the enamine intermediate with sodium borohydride, followed by resolution of the racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize the formation of unwanted by-products. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of impurities .
Chemical Reactions Analysis
Types of Reactions: Sitagliptin impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its formation and subsequent transformation during the synthesis of Sitagliptin.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sodium borohydride for reduction, acetic anhydride for acetylation, and various solvents such as tetrahydrofuran (THF) and methanol . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and by-products that are subsequently purified and characterized using analytical techniques such as HPLC and mass spectrometry .
Scientific Research Applications
Sitagliptin impurity F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the development and validation of analytical methods to detect and quantify impurities in pharmaceutical formulations . In biology and medicine, it is studied for its potential toxicological effects and its role in the overall safety profile of Sitagliptin . Additionally, it is used in the pharmaceutical industry to ensure the quality and purity of Sitagliptin products .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Sitagliptin impurity F include other impurities formed during the synthesis of Sitagliptin, such as 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin . These impurities share structural similarities and are formed through related synthetic pathways.
Uniqueness: this compound is unique in its specific formation pathway and its potential impact on the overall quality of Sitagliptin. Its identification and control are crucial for ensuring the safety and efficacy of Sitagliptin as a therapeutic agent .
Properties
Molecular Formula |
C22H24F6N4O2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
(3R)-3-amino-N-[2-[[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]amino]ethyl]-4-(2,4,5-trifluorophenyl)butanamide |
InChI |
InChI=1S/C22H24F6N4O2/c23-15-9-19(27)17(25)5-11(15)3-13(29)7-21(33)31-1-2-32-22(34)8-14(30)4-12-6-18(26)20(28)10-16(12)24/h5-6,9-10,13-14H,1-4,7-8,29-30H2,(H,31,33)(H,32,34)/t13-,14-/m1/s1 |
InChI Key |
KXZDIEYEXQRASS-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)NCCNC(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N)N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)NCCNC(=O)CC(CC2=CC(=C(C=C2F)F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)

![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
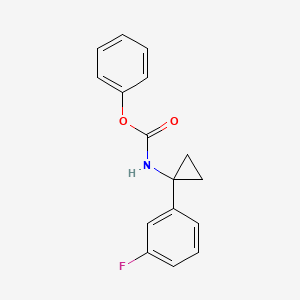
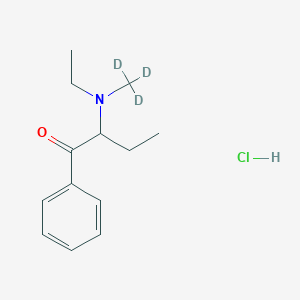

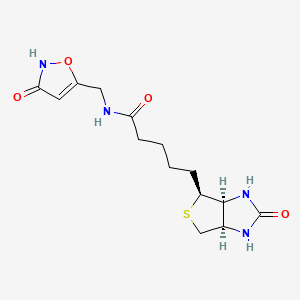

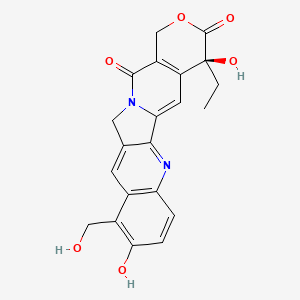
![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)
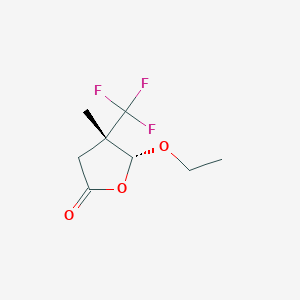
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
